molecular formula C17H12ClN B14291163 1-Naphthalenamine, N-[(2-chlorophenyl)methylene]- CAS No. 113250-73-0

1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-

Cat. No.: B14291163
CAS No.: 113250-73-0
M. Wt: 265.7 g/mol
InChI Key: PXXFNKDJMZPGMA-UHFFFAOYSA-N
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Description

1-Naphthalenamine, N-[(2-chlorophenyl)methylene]- is an organic compound with the molecular formula C17H12ClN It is a derivative of naphthalenamine, where the amine group is substituted with a 2-chlorophenylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenamine, N-[(2-chlorophenyl)methylene]- typically involves the condensation reaction between 1-naphthalenamine and 2-chlorobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenamine, N-[(2-chlorophenyl)methylene]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine atom or other substituents are replaced by different groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles/electrophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions result in various substituted derivatives.

Scientific Research Applications

1-Naphthalenamine, N-[(2-chlorophenyl)methylene]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and binding affinities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenamine, N-[(2-chlorophenyl)methylene]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenamine, N-phenyl-: Similar structure but without the chlorine atom.

    2-Naphthalenamine, N-[(2-chlorophenyl)methylene]-: Similar but with the amine group on the 2-position of naphthalene.

    1-Naphthalenamine, N-[(4-chlorophenyl)methylene]-: Similar but with the chlorine atom on the 4-position of the phenyl group.

Uniqueness

1-Naphthalenamine, N-[(2-chlorophenyl)methylene]- is unique due to the specific positioning of the chlorine atom and the phenylmethylene group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

113250-73-0

Molecular Formula

C17H12ClN

Molecular Weight

265.7 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-naphthalen-1-ylmethanimine

InChI

InChI=1S/C17H12ClN/c18-16-10-4-2-7-14(16)12-19-17-11-5-8-13-6-1-3-9-15(13)17/h1-12H

InChI Key

PXXFNKDJMZPGMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=CC=C3Cl

Origin of Product

United States

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